Cas no 29256-93-7 (Benzenamine,N,N,?-trimethyl-)
Benzenamine,N,N,?-trimethyl- structure
Product Name:Benzenamine,N,N,?-trimethyl-
Numero CAS:29256-93-7
MF:C9H13N
MW:135.206222295761
CID:268448
PubChem ID:11869
Update Time:2025-04-19
Benzenamine,N,N,?-trimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,N,N,?-trimethyl-
- (Dimethylamino)toluene
- Dimethyltoluidine
- N,N-Dimethyltoluidine
- Toluidine,N,N-dimethyl- (7CI,8CI)
- EINECS 210-199-8
- UNII-56PT61F2XE
- 56PT61F2XE
- A868845
- BENZENAMINE, N,N,?-TRIMETHYL-
- NSC 1784
- N,N,2-Trimethylbenzenamine
- 2-Methyl-N,N-dimethylaniline
- InChI=1/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
- FT-0629562
- ortho-dimethylaminotoluene
- o-Methyldimethylaniline
- NS00019616
- 2,N,N-Trimethylaniline
- trimethylaniline
- N,N,2-TRIMETHYLANILINE
- MFCD00035789
- 609-72-3
- 4-12-00-01747 (Beilstein Handbook Reference)
- DTXSID8052279
- JDEJGVSZUIJWBM-UHFFFAOYSA-
- Dimethyl-o-toluidine
- N,N-Dimethyl-o-toluidine
- N,N-Dimethyl-2-methylaniline
- 2-Dimethylaminotoluene
- Benzenamine,N,2-trimethyl-
- CS-0238172
- N,N-Dimethyl-o-toluidine, 99%
- AI3-12124
- NSC-1784
- 29256-93-7
- BRN 2205144
- Benzamine, N,N,2-trimethyl-
- N,N-DIMETHYL-O-METHYLANILINE
- o-Toluidine, N,N-dimethyl-
- EN300-19103
- AKOS009028848
- Benzene, 1-(dimethylamino)-2-methyl-
- Benzeneamine,N,N,2-trimethyl-
- WLN: 1N1&R B1
- NSC1784
- N,2-Trimethylaniline
- N,N,2-Trimethylbenzamine
- SCHEMBL29239
- D89722
- Dimethyl-o-toluidin
- D0805
- Benzenamine, N,N,2-trimethyl-
- O-METHYL-N,N-DIMETHYLANILINE
- o-Toluidine,N-dimethyl-
-
- Inchi: 1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
- Chiave InChI: JDEJGVSZUIJWBM-UHFFFAOYSA-N
- Sorrisi: N(C)(C)C1C=CC=CC=1C
Proprietà calcolate
- Massa esatta: 135.104799
- Massa monoisotopica: 135.104799
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 98.9
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 3.2
Proprietà sperimentali
- Densità: Relative vapor density (air = 1): 4.7
- Punto di fusione: -60.0 °C
- Punto di ebollizione: 185.9°Cat760mmHg
- Punto di infiammabilità: 72.6°C
Benzenamine,N,N,?-trimethyl- Letteratura correlata
-
Jianhong Su,Yuncong Luo,Xin Xu Chem. Commun. 2021 57 3688
-
Wei Zhou,Xuefeng Cong,Masayoshi Nishiura,Zhaomin Hou Chem. Commun. 2022 58 7257
-
Na Liu,Bo Liu,Dongmei Cui Dalton Trans. 2018 47 12623
-
Kapileswar Seth Org. Chem. Front. 2022 9 3102
-
Sergio Rojas-Buzo,Pilar García-García,Avelino Corma Catal. Sci. Technol. 2019 9 146
29256-93-7 (Benzenamine,N,N,?-trimethyl-) Prodotti correlati
- 25078-04-0(2,4-Dimethyl-N-phenylaniline)
- 611-21-2(N,2-dimethylaniline)
- 68014-57-3(2,6-Dimethyl-N-(o-tolyl)aniline)
- 13021-15-3(N,N,2,4,6-Pentamethylaniline)
- 609-72-3(N,N-Dimethyl-o-toluidine)
- 1205-39-6(2-Methyl-N-phenylaniline)
- 603134-65-2(2,4,6-Trimethyl-N,N-diphenylaniline)
- 1228-80-4(2,4-Dimethyl-N,N-diphenylaniline)
- 27417-40-9(N,N''-Bis(methylphenyl)-1,4-benzenediamine (Technical Grade))
- 74443-35-9(Bis(2,6-dimethylphenyl)amine)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso